molecular formula C10H12N2O B2692067 1-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one CAS No. 384832-05-7

1-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one

Número de catálogo: B2692067
Número CAS: 384832-05-7
Peso molecular: 176.219
Clave InChI: IWHJGOLLYAXMLD-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

1-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one is a heterocyclic compound that belongs to the benzodiazepine family. Benzodiazepines are known for their wide range of pharmacological activities, including anxiolytic, sedative, muscle relaxant, and anticonvulsant properties. This particular compound has a unique structure that makes it a subject of interest in various fields of scientific research.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of o-phenylenediamine with methyl acetoacetate in the presence of a catalyst. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization .

Análisis De Reacciones Químicas

Types of Reactions

1-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted benzodiazepines, which can have different pharmacological properties .

Aplicaciones Científicas De Investigación

1-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one has several applications in scientific research:

Mecanismo De Acción

The mechanism of action of 1-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one involves its interaction with the gamma-aminobutyric acid (GABA) receptors in the central nervous system. By binding to these receptors, the compound enhances the inhibitory effects of GABA, leading to its anxiolytic and sedative properties. The molecular targets include the GABA-A receptor subunits, and the pathways involved are primarily related to neurotransmission and signal transduction .

Comparación Con Compuestos Similares

Similar Compounds

  • 1,3-dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone
  • 5-methyl-1,2,3,4-tetrahydronaphthalene
  • 4-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one

Uniqueness

1-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one is unique due to its specific substitution pattern and the resulting pharmacological profile. Unlike other benzodiazepines, it has a distinct set of interactions with GABA receptors, which may lead to different therapeutic effects and side effect profiles .

Actividad Biológica

1-Methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one (commonly referred to as MTD) is a compound belonging to the benzodiazepine family. This class of compounds is known for its diverse biological activities, particularly in the central nervous system (CNS). The structure of MTD allows it to interact with various neurotransmitter systems, making it a subject of interest in pharmacological research.

  • Chemical Formula : C10H14N2
  • Molecular Weight : 162.23 g/mol
  • IUPAC Name : 5-methyl-1,2,3,4-tetrahydro-1,5-benzodiazepine
  • CAS Number : 32900-36-0
PropertyValue
AppearanceLiquid
Boiling Point286.08 °C
Density1.007 g/cm³
Flash Point137.34 °C
Refractive Index1.534

MTD exhibits its biological activity primarily through modulation of the gamma-aminobutyric acid (GABA) receptors, specifically GABA_A receptors. Benzodiazepines are known to enhance the effect of GABA, leading to increased inhibitory neurotransmission. This mechanism is crucial in the treatment of anxiety disorders and other CNS-related conditions.

Neuropharmacological Effects

Research has shown that MTD and its analogs can influence various neuropharmacological pathways:

  • Anxiolytic Activity : MTD has been evaluated for its potential anxiolytic effects. Studies indicate that it can reduce anxiety-like behaviors in animal models when administered at specific dosages.
  • Sedative Effects : Similar to other benzodiazepines, MTD may induce sedation and muscle relaxation, which can be beneficial in clinical settings for managing acute anxiety or sleep disorders.
  • Anticonvulsant Properties : Some studies suggest that MTD may possess anticonvulsant properties, making it a candidate for further investigation in epilepsy treatment.

Case Studies and Research Findings

A series of studies have been conducted to assess the biological activity of MTD:

  • Study on GABA_A Modulation : A study utilized whole-cell patch-clamp techniques to observe the effects of MTD on GABA_A receptor currents. Results indicated that MTD significantly increased the amplitude of GABA-induced currents in HEK293 cells expressing GABA_A receptors, demonstrating its potential as a positive allosteric modulator .
  • Behavioral Assessments : In behavioral tests involving rodents, MTD administration resulted in decreased time spent in anxious states compared to control groups. The effective dose range was established between 0.5 mg/kg and 2 mg/kg .

Comparative Analysis with Other Benzodiazepines

The following table compares MTD with other common benzodiazepines regarding their biological activities:

CompoundAnxiolytic ActivitySedative EffectsAnticonvulsant Properties
This compoundModerateHighModerate
DiazepamHighVery HighHigh
LorazepamModerateHighModerate

Safety and Toxicology

While MTD shows promise in various therapeutic areas, safety assessments are critical:

  • Toxicity Profile : Preliminary toxicity studies indicate that MTD has a relatively low toxicity profile at therapeutic doses; however, higher doses can lead to adverse effects such as respiratory depression and sedation .

Propiedades

IUPAC Name

5-methyl-2,3-dihydro-1H-1,5-benzodiazepin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O/c1-12-9-5-3-2-4-8(9)11-7-6-10(12)13/h2-5,11H,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWHJGOLLYAXMLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)CCNC2=CC=CC=C21
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one (2.0 g, 12.3 mmol) in DMF (30 ml), at −10° C., was added sodium hydride (0.54 g, 60% dispersion, 13.6 mmol). The mixture was stirred at −10° C. for 15 min, then methyl iodide (0.77 ml, 12.3 mmol) was added. The mixture was stirred at −100° C. for a further 1 h and then concentrated in vacuo. The residue was taken up in EtOAc and washed with brine (3 times), dried over MgSO4, and concentrated in vacuo. The residue was purified by flash chromatography on silica (eluant EtOAc) to give a white solid; yield 1.70 g (78%).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
0.54 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
0.77 mL
Type
reactant
Reaction Step Two

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.